Cas no 187973-44-0 (2-Amino-3-benzyloxy-5-bromopyrazine)
2-Amino-3-benzyloxy-5-bromopyrazine Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-3-benzyloxy-5-bromopyrazine
- 2-Pyrazinamine,5-bromo-3-(phenylmethoxy)-
- 3-(benzyloxy)-5-broMopyrazin-2-aMine
- 5-bromo-3-phenylmethoxypyrazin-2-amine
- QC-6820
- 2-Pyrazinamine, 5-bromo-3-(phenylmethoxy)-
- 187973-44-0
- SCHEMBL557629
- 3-Benzyloxy-5-bromopyrazin-2-ylamine
- 3-Benzyloxy-5-bromo-pyrazin-2-amine
- FT-0648001
- EN300-7359605
- MFCD08460060
- DS-0289
- 2-Amino-3-(benzyloxy)-5-bromopyrazine
- AKOS015854887
- CS-0217318
- SY111015
- DTXSID80444488
- FZVIPEDIQULQPK-UHFFFAOYSA-N
- DB-065629
-
- MDL: MFCD08460060
- Inchi: 1S/C11H10BrN3O/c12-9-6-14-10(13)11(15-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14)
- InChI Key: FZVIPEDIQULQPK-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=N1)OCC1C=CC=CC=1)N
Computed Properties
- Exact Mass: 279.00100
- Monoisotopic Mass: 279.00072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 61Ų
Experimental Properties
- Density: 1.564
- Boiling Point: 383.182°C at 760 mmHg
- Flash Point: 185.542°C
- Refractive Index: 1.653
- PSA: 61.03000
- LogP: 2.98150
2-Amino-3-benzyloxy-5-bromopyrazine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
2-Amino-3-benzyloxy-5-bromopyrazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Amino-3-benzyloxy-5-bromopyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 080015-1g |
2-Amino-3-benzyloxy-5-bromopyrazine |
187973-44-0 | 95% | 1g |
£197.00 | 2022-03-01 | |
| Fluorochem | 080015-5g |
2-Amino-3-benzyloxy-5-bromopyrazine |
187973-44-0 | 95% | 5g |
£592.00 | 2022-03-01 | |
| Fluorochem | 080015-25g |
2-Amino-3-benzyloxy-5-bromopyrazine |
187973-44-0 | 95% | 25g |
£1777.00 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A845000-250mg |
2-Amino-3-benzyloxy-5-bromopyrazine |
187973-44-0 | 95% | 250mg |
461.70 | 2021-05-17 | |
| Chemenu | CM168460-1g |
2-Amino-3-benzyloxy-5-bromopyrazine |
187973-44-0 | 95% | 1g |
$131 | 2021-08-05 | |
| Chemenu | CM168460-5g |
2-Amino-3-benzyloxy-5-bromopyrazine |
187973-44-0 | 95% | 5g |
$358 | 2021-08-05 | |
| Chemenu | CM168460-10g |
2-Amino-3-benzyloxy-5-bromopyrazine |
187973-44-0 | 95% | 10g |
$644 | 2021-08-05 | |
| TRC | A593915-100mg |
2-Amino-3-benzyloxy-5-bromopyrazine |
187973-44-0 | 100mg |
$ 92.00 | 2023-04-19 | ||
| TRC | A593915-250mg |
2-Amino-3-benzyloxy-5-bromopyrazine |
187973-44-0 | 250mg |
$ 184.00 | 2023-04-19 | ||
| TRC | A593915-500mg |
2-Amino-3-benzyloxy-5-bromopyrazine |
187973-44-0 | 500mg |
$ 282.00 | 2023-04-19 |
2-Amino-3-benzyloxy-5-bromopyrazine Suppliers
2-Amino-3-benzyloxy-5-bromopyrazine Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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5. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
Additional information on 2-Amino-3-benzyloxy-5-bromopyrazine
Introduction to 2-Amino-3-benzyloxy-5-bromopyrazine (CAS No. 187973-44-0) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
2-Amino-3-benzyloxy-5-bromopyrazine, identified by the chemical identifier CAS No. 187973-44-0, is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural framework and potential biological activities. This compound belongs to the pyrazine family, which is well-documented for its role in various pharmacological applications. The presence of multiple functional groups, including an amino group, a benzyloxy substituent, and a bromine atom, makes 2-amino-3-benzyloxy-5-bromopyrazine a valuable scaffold for the development of novel therapeutic agents.
The benzyloxy group in the molecule introduces a hydrophobic moiety, which can enhance binding affinity to biological targets, while the bromine atom serves as a handle for further chemical modifications via cross-coupling reactions. These features have positioned 2-amino-3-benzyloxy-5-bromopyrazine as a key intermediate in synthetic chemistry, particularly in the construction of more complex molecules with tailored biological properties.
In recent years, there has been growing interest in pyrazine derivatives as potential candidates for treating various diseases, including cancer, inflammation, and infectious disorders. The amino group in 2-amino-3-benzyloxy-5-bromopyrazine allows for further derivatization, enabling the creation of peptidomimetics or small-molecule inhibitors that can modulate protein-protein interactions. This adaptability has made it a popular choice for medicinal chemists seeking to develop targeted therapies.
One of the most compelling aspects of 2-amino-3-benzyloxy-5-bromopyrazine is its utility in fragment-based drug discovery. By leveraging its structural features, researchers can generate libraries of compounds that can be screened for biological activity. The bromine substituent facilitates Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of diverse aryl groups and the exploration of novel chemical space. This approach has been instrumental in identifying lead compounds that exhibit promising pharmacological profiles.
The compound's relevance is further underscored by its application in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often implicated in diseases such as cancer. Pyrazine derivatives have shown efficacy in inhibiting kinase activity by binding to their active sites. The combination of an amino group, a benzyloxy moiety, and a bromine atom provides an optimal balance of steric hindrance and electronic properties necessary for potent kinase inhibition.
Recent studies have highlighted the potential of 2-amino-3-benzyloxy-5-bromopyrazine as a precursor in the synthesis of antiviral agents. The pyrazine core is known to interact with viral proteases and polymerases, making it an attractive scaffold for drug design. By modifying the functional groups attached to the pyrazine ring, researchers can fine-tune the compound's interactions with viral targets, leading to the development of more effective antiviral therapies.
The versatility of 2-amino-3-benzyloxy-5-bromopyrazine also extends to its use in material science applications. Pyrazine derivatives have been explored as components in organic electronics due to their ability to form stable conjugated systems. These systems are essential for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of electron-withdrawing groups like bromine enhances charge transport properties, making 2-amino-3-benzyloxy-5-bromopyrazine a promising candidate for these advanced materials.
In conclusion, 2-amino-3-benzyloxy-5-bromopyrazine (CAS No. 187973-44-0) represents a multifaceted compound with significant potential across multiple domains of research and industry. Its structural features make it an invaluable intermediate for medicinal chemistry applications, particularly in the development of kinase inhibitors and antiviral agents. Furthermore, its utility in fragment-based drug discovery and material science underscores its importance as a building block for innovative chemical solutions. As research continues to uncover new applications for this compound, its role is expected to expand even further into uncharted areas of science and technology.
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